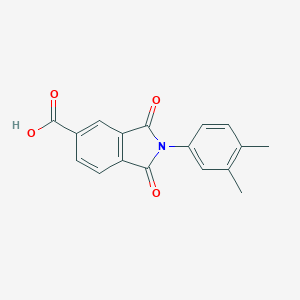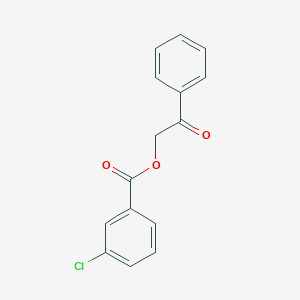
2-Oxo-2-phenylethyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 3-chlorobenzoate, also known as ethyl 3-chlorobenzoylphenylglyoxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzophenone and has a molecular weight of 315.75 g/mol.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Additionally, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Effets Biochimiques Et Physiologiques
2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. Furthermore, it has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits a high degree of stability, which allows for long-term storage and reproducibility of results. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate. Firstly, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Secondly, the potential applications of this compound in drug discovery and development should be explored. Lastly, the synthesis of novel derivatives of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate should be investigated to improve its biological activity and selectivity.
In conclusion, 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate is a chemical compound that has shown great potential in scientific research due to its various applications in medicinal chemistry, biochemistry, and pharmacology. The ease of synthesis and stability of this compound make it a valuable tool for laboratory experiments. However, further studies are needed to fully understand the mechanism of action and to explore its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis method of 2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate involves the reaction of 2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate with phenylglyoxal in the presence of a base. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Applications De Recherche Scientifique
2-Oxo-2-phenyl2-Oxo-2-phenylethyl 3-chlorobenzoate 3-chlorobenzoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related disorders. Furthermore, this compound has been utilized as a building block for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
55184-84-4 |
|---|---|
Nom du produit |
2-Oxo-2-phenylethyl 3-chlorobenzoate |
Formule moléculaire |
C15H11ClO3 |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
phenacyl 3-chlorobenzoate |
InChI |
InChI=1S/C15H11ClO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
Clé InChI |
KAMMMIHJXGVKOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
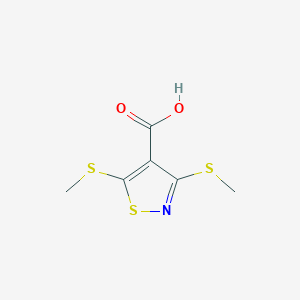
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
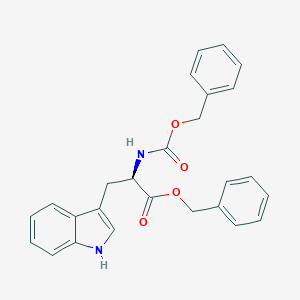
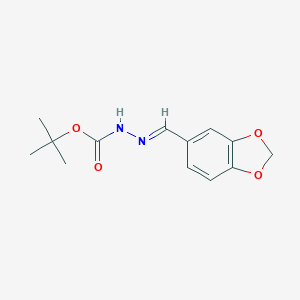
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
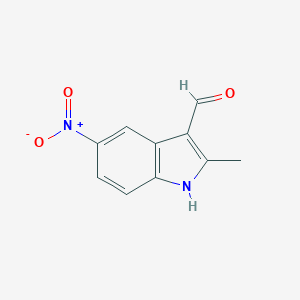
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
